![molecular formula C19H20O2 B14314566 1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene) CAS No. 112309-97-4](/img/structure/B14314566.png)
1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-vinylphenoxy)propane is an organic compound characterized by the presence of two vinylphenoxy groups attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-vinylphenoxy)propane typically involves the reaction of 4-vinylphenol with 1,3-dibromopropane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromopropane, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,3-Bis(4-vinylphenoxy)propane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(4-vinylphenoxy)propane can undergo various chemical reactions, including:
Polymerization: The vinyl groups can participate in free radical polymerization, leading to the formation of cross-linked polymers.
Substitution Reactions: The phenoxy groups can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Substituted phenoxy derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-vinylphenoxy)propane has several applications in scientific research:
Polymer Chemistry: Used as a monomer or cross-linking agent in the synthesis of advanced polymers with unique mechanical and thermal properties.
Materials Science: Employed in the development of new materials with specific functionalities, such as enhanced durability or conductivity.
Biomedical Research:
Industrial Applications: Used in the production of coatings, adhesives, and other specialty materials.
Wirkmechanismus
The mechanism of action of 1,3-Bis(4-vinylphenoxy)propane primarily involves its ability to undergo polymerization and form cross-linked networks. The vinyl groups participate in free radical polymerization, leading to the formation of a three-dimensional polymer matrix. This cross-linking enhances the mechanical strength and thermal stability of the resulting materials. The phenoxy groups can also participate in various chemical reactions, contributing to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(diphenylphosphino)propane: An organophosphorus compound used as a ligand in coordination chemistry.
1,3-Bis(4-carboxyphenoxy)propane: Used in the synthesis of polyamides and other polymers.
1,3-Bis(4-pyridyl)propane: Employed in the synthesis of metal-organic frameworks.
Uniqueness
1,3-Bis(4-vinylphenoxy)propane is unique due to its dual functionality, combining the reactivity of vinyl groups with the stability and versatility of phenoxy groups. This makes it particularly valuable in the synthesis of advanced polymers and materials with tailored properties.
Eigenschaften
CAS-Nummer |
112309-97-4 |
|---|---|
Molekularformel |
C19H20O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
1-ethenyl-4-[3-(4-ethenylphenoxy)propoxy]benzene |
InChI |
InChI=1S/C19H20O2/c1-3-16-6-10-18(11-7-16)20-14-5-15-21-19-12-8-17(4-2)9-13-19/h3-4,6-13H,1-2,5,14-15H2 |
InChI-Schlüssel |
AKYUVHNMXAPIOI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


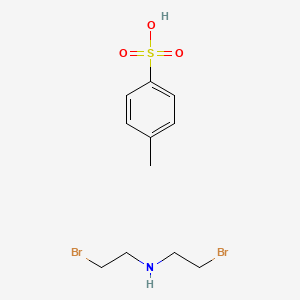

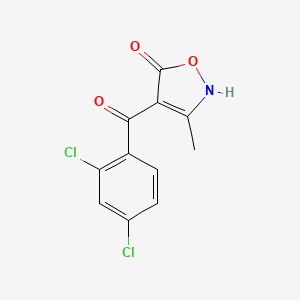

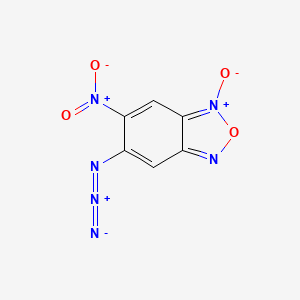

![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)
![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)
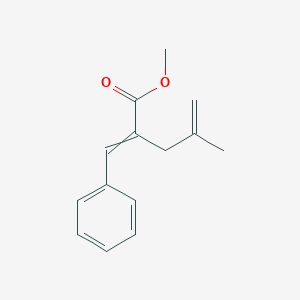
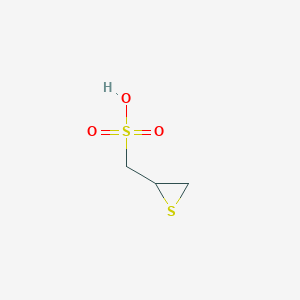
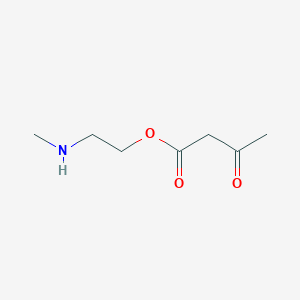
![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)

![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)
